5-Amino-3-bromo-2-methylbenzoic acid
Description
The exact mass of the compound 5-Amino-3-bromo-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-3-bromo-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-bromo-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-3-bromo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYOGCDCXSKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374264-40-0 | |
| Record name | 5-amino-3-bromo-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Suppliers and price of 5-Amino-3-bromo-2-methylbenzoic acid
An In-depth Technical Guide to 5-Amino-3-bromo-2-methylbenzoic Acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on 5-amino-3-bromo-2-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document provides an in-depth analysis of its chemical properties, commercial availability, synthesis protocols, and applications, tailored for researchers, medicinal chemists, and professionals in the drug development sector.
Introduction and Chemical Identity
5-Amino-3-bromo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its unique structural arrangement, featuring amino, bromo, and methyl functional groups on a benzoic acid core, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecules, particularly heterocyclic systems and other scaffolds of interest in medicinal chemistry. The precise positioning of these groups influences the electronic and steric properties of the molecule, making it a valuable synthon for creating targeted analogues in drug discovery programs.
Chemical Structure:
-
IUPAC Name: 5-Amino-3-bromo-2-methylbenzoic acid
-
Molecular Weight: 230.06 g/mol [1]
While multiple isomers of aminobromomethylbenzoic acid exist, this guide focuses specifically on the 5-amino-3-bromo-2-methyl variant. It is crucial for researchers to verify the exact isomer and corresponding CAS number when sourcing this chemical to ensure the correct starting material for their synthetic routes. For instance, related isomers such as 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2) and 2-Amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5) are also commercially available but possess different substitution patterns.[1][2][3]
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.
Key Properties
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to light yellow or light cream powder/crystalline solid | |
| Melting Point | 167 - 171 °C (for related isomer) | [4] |
| Boiling Point | 319.4±30.0 °C (Predicted) | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. | [5] |
Note: Some data points are derived from closely related isomers and should be used as an estimation. Always refer to the supplier-specific Certificate of Analysis for precise data.
Safety and Handling
Based on Safety Data Sheets (SDS) for closely related isomers like 5-Bromo-2-methylbenzoic acid, this class of compounds requires careful handling.[4][6][7]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
-
Commercial Availability and Pricing
5-Amino-3-bromo-2-methylbenzoic acid and its isomers are available from various chemical suppliers specializing in research and development quantities. Pricing can vary significantly based on purity, quantity, and supplier. Researchers are advised to request quotes directly from suppliers for the most current information.
| Supplier (Example) | Compound Name Offered | CAS Number | Purity | Price (USD) - Illustrative |
| AChemBlock | 3-amino-5-bromo-2-methylbenzoic acid | 1374264-52-4 | 95% | Price on request |
| TCI Chemicals | 2-Amino-3-bromo-5-methylbenzoic Acid | 13091-43-5 | >97.0% | Price on request |
| Simson Pharma | Methyl-5-Amino-3-Bromo-2-Methyl Benzoate | 1374264-44-4 | Custom Syn. | Price on request |
| Saflik Pharma | 5-Bromo-2-Amino-3-Methylbenzoic Acid | 206548-13-2 | >98% (HPLC) | Price on request |
| PureSynth | Methyl 3-Amino-5-Bromo-2-Methylbenzoate | 1000342-11-9 | 98.0% (GC) | ~ |
| ChemScene | Methyl 3-amino-5-bromo-2-methylbenzoate | 1000342-11-9 | ≥97% | Price on request |
| Fisher Scientific | Methyl 3-Amino-5-bromo-2-methylbenzoate 98.0+% | 1000342-11-9 | ≥98.0% (GC) | ~$24.85/1g |
Note: The table includes various isomers and the methyl ester derivative to provide a broader view of available related structures. Prices are subject to change and were accessed for illustrative purposes.[9][10][11][12][13]
Synthesis and Purification Protocol
A common synthetic route to this class of compounds involves the selective bromination of an appropriate aminomethylbenzoic acid precursor. The following is a representative protocol for the synthesis of an isomer, which can be adapted based on the desired substitution pattern. This protocol describes the synthesis of 2-amino-5-bromo-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid.
Experimental Workflow: Bromination
Sources
- 1. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-3-methylbenzoic acid | CAS 206548-13-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 9. saflikpharma.com [saflikpharma.com]
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- 11. 3-amino-5-bromo-2-methylbenzoic acid 95% | CAS: 1374264-52-4 | AChemBlock [achemblock.com]
- 12. chemscene.com [chemscene.com]
- 13. Methyl 3-Amino-5-bromo-2-methylbenzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Isomers of Amino-Bromo-Methylbenzoic Acid: Structural Divergence and Synthetic Utility
Topic: Isomers of Amino-Bromo-Methylbenzoic Acid: A Comparative Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The polysubstituted benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for quinazolinones, benzothiazines, and anthranilic diamides. Among these, the amino-bromo-methylbenzoic acid isomers offer a unique tripartite functionality: the carboxyl group for anchoring, the amino group for heterocyclization, and the bromo/methyl substituents for tuning lipophilicity and filling hydrophobic pockets in protein targets (e.g., kinases, GPCRs).
This guide provides a rigorous technical comparison of the three most chemically significant isomers:
-
2-Amino-5-bromo-3-methylbenzoic acid (The "5-Bromo-Anthranilic" Scaffold)[1]
-
2-Amino-3-bromo-5-methylbenzoic acid (The "3-Bromo-Anthranilic" Scaffold)
-
4-Amino-3-bromo-5-methylbenzoic acid (The "PABA" Scaffold)
We analyze the regiochemical rationale behind their synthesis, their physicochemical distinctiveness, and their application in high-value drug discovery workflows.
Structural Landscape & Physicochemical Profiling[2][3]
The positioning of the amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups relative to the carboxyl (-COOH) anchor creates distinct electronic and steric environments. These differences dictate not only the synthetic accessibility of the isomer but also its reactivity in downstream coupling (e.g., Buchwald-Hartwig amination).
Comparative Isomer Table
| Feature | Isomer A | Isomer B | Isomer C |
| IUPAC Name | 2-Amino-5-bromo-3-methylbenzoic acid | 2-Amino-3-bromo-5-methylbenzoic acid | 4-Amino-3-bromo-5-methylbenzoic acid |
| CAS Registry | 206548-13-2 | 13091-43-5 | 860787-42-4 |
| Scaffold Type | Anthranilic (Ortho-Amino) | Anthranilic (Ortho-Amino) | PABA (Para-Amino) |
| Electronic Bias | Amino directs para to Br | Amino directs ortho to Br | Amino directs ortho to Br |
| Steric Profile | C3-Methyl blocks ortho-cyclization | C3-Bromo sterically encumbers COOH | C3/C5 substituents flank Amino |
| Key Application | Kinase Inhibitors, Quinazolinones | Ryanodine Receptor Modulators | Anti-inflammatory agents, Sulfonamides |
| pKa (Calc.) | ~4.6 (Acid), ~2.2 (Base) | ~4.4 (Acid), ~2.0 (Base) | ~4.8 (Acid), ~2.5 (Base) |
Electronic and Steric Causality
-
Isomer A (5-Br, 3-Me): The methyl group at C3 creates significant steric hindrance near the amino group (at C2) and the carboxyl group (at C1). This "buttressing effect" can twist the carboxyl group out of planarity, potentially increasing solubility but reducing reactivity in planar transition states.
-
Isomer B (3-Br, 5-Me): Placing the large bromine atom at C3 (ortho to the amino and carboxyl) creates a "molecular cleft." The electron-withdrawing nature of bromine at C3 increases the acidity of the carboxyl group more effectively than the methyl group in Isomer A.
-
Isomer C (4-Amino): This isomer lacks the ability to form the intramolecular hydrogen bond (
) seen in the anthranilic isomers (A & B), resulting in higher melting points and lower solubility in non-polar solvents.
Synthetic Methodologies & Regiochemistry[8]
The synthesis of these isomers is governed by the rules of electrophilic aromatic substitution (EAS) . The amino group is a strong activator (ortho/para director), while the methyl group is a weak activator, and the carboxyl group is a strong deactivator (meta director).
Regioselectivity Logic Flow
The following diagram illustrates the decision logic for synthesizing Isomer A versus Isomer B starting from commercially available precursors.
Figure 1: Regiochemical flow for the selective bromination of amino-methylbenzoic acid precursors.
Synthetic Analysis
-
Synthesis of Isomer A:
-
Mechanism: The amino group at C2 strongly activates positions C3 and C5. However, C3 is occupied by the methyl group.[4] Therefore, electrophilic bromination occurs almost exclusively at C5 (para to the amino group).
-
Challenge: Over-bromination is rare due to the deactivating carboxyl group, but temperature control is vital to prevent oxidation of the amino group.
-
Synthesis of Isomer B:
-
Precursor: 2-Amino-5-methylbenzoic acid.
-
Mechanism: The amino group at C2 activates C3 (ortho) and C5 (para). C5 is occupied by the methyl group. Thus, bromination occurs at C3 .
-
Challenge: Steric hindrance at C3 (between Amino and Carboxyl) makes this reaction slower than the synthesis of Isomer A. Stronger brominating agents or catalysts (e.g., FeBr₃) may be required.
-
Detailed Experimental Protocol
Target: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid (Isomer A). Rationale: This protocol uses N-Bromosuccinimide (NBS) for mild, controlled bromination, avoiding the harsh conditions of elemental bromine which can lead to poly-bromination.
Materials & Reagents
-
Substrate: 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol).
-
Reagent: N-Bromosuccinimide (NBS) (11.8 g, 66.3 mmol, 1.0 equiv).
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 100 mL).
-
Quench: Water / Saturated Sodium Thiosulfate.
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-3-methylbenzoic acid in 100 mL of DMF. Ensure complete dissolution to avoid heterogeneous kinetics.
-
Controlled Addition: Cool the solution to 0°C using an ice bath. Add NBS (11.8 g) portion-wise over 30 minutes.
-
Scientific Note: Low temperature prevents the formation of N-bromo species and ensures regioselectivity at the C5 carbon.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Monitor via TLC (50% Ethyl Acetate/Hexanes) or LC-MS. Look for the disappearance of the starting material (m/z 152) and appearance of the product (m/z 230/232 doublet).
-
-
Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water. A precipitate should form immediately.
-
Filtration & Wash: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and succinimide byproducts.
-
Purification: If the product color is dark (oxidation), recrystallize from Ethanol/Water (9:1).
-
Yield Calculation: Expected yield is 85–95% (approx. 13.0 g).
Applications in Drug Discovery
The specific isomer chosen dictates the topology of the final drug candidate.
-
Kinase Inhibitors (Isomer A): The 2-amino-3-methyl motif is often cyclized to form 8-methyl-quinazolin-4-ones . The bromine at C5 (now C6 on the quinazolinone) serves as a handle for Suzuki-Miyaura coupling to introduce aryl groups that extend into the kinase solvent-accessible region.
-
Ryanodine Receptors (Isomer B): Derivatives of Isomer B are structural analogs to Chlorantraniliprole. The bromine at C3 creates a specific steric lock that forces the amide bond out of plane, a conformation critical for receptor binding.
SAR Decision Pathway
When designing a library, use the following logic to select the correct isomer:
Figure 2: Strategic selection of isomers based on Structure-Activity Relationship (SAR) goals.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11850383, 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]
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Navigating the Synthesis and Handling of 5-Amino-3-bromo-2-methylbenzoic Acid: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated and aminated benzoic acid derivatives is a cornerstone of modern medicinal chemistry and materials science. 5-Amino-3-bromo-2-methylbenzoic acid, a bespoke building block, offers a unique trifecta of reactive sites: the carboxylic acid, the aromatic amine, and the bromo-substituent. This guide provides a deep dive into the safe handling, experimental application, and risk mitigation strategies essential for harnessing the potential of this valuable research chemical. As a senior application scientist, the following protocols and insights are grounded in established principles of chemical safety and laboratory best practices, designed to ensure both experimental integrity and, most importantly, researcher safety.
Compound Identification and Hazard Classification
While a comprehensive, verified Safety Data Sheet (SDS) for 5-Amino-3-bromo-2-methylbenzoic acid (CAS No. 1374264-52-4) is not widely available, we can infer its likely hazard profile based on the known properties of structurally similar compounds and the parent benzoic acid molecule. This approach necessitates a conservative and cautious methodology in all handling procedures.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-5-bromo-2-methylbenzoic acid | AChemBlock[1] |
| CAS Number | 1374264-52-4 | AChemBlock[1] |
| Molecular Formula | C₈H₈BrNO₂ | AChemBlock[1] |
| Molecular Weight | 230.06 g/mol | AChemBlock[1] |
| Purity | Typically ≥95% | AChemBlock[1] |
Based on data from closely related isomers such as 5-Bromo-2-methylbenzoic acid and 2-Amino-5-bromo-3-methylbenzoic acid, the following hazards should be anticipated[2][3]:
-
Acute Oral Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A GHS-style hazard summary is presented below. It is crucial to treat the compound as if it possesses all these potential hazards until specific toxicological data becomes available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2A | Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation |
Risk Mitigation and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The causality behind the following PPE recommendations is the mitigation of these risks at every stage of handling.
Engineering Controls: The First Line of Defense
All manipulations of solid 5-Amino-3-bromo-2-methylbenzoic acid should be conducted in a certified chemical fume hood. This is not merely a suggestion but a critical safety requirement to prevent the inhalation of fine particulates and to contain any accidental spills. The fume hood's constant airflow is essential to keep airborne concentrations below any potential occupational exposure limits.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a self-validating system; each component addresses a specific exposure risk.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166.[2] In situations with a higher risk of splashing, such as during quenching or extraction, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. It is good practice to double-glove when handling highly potent or uncharacterized compounds.
-
Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection beyond the engineering controls is not necessary. However, if weighing large quantities or if there's a potential for dust generation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[2]
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to good industrial hygiene and safety practices is paramount.[2]
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are in close proximity and are unobstructed.[2]
-
Weighing: Conduct all weighing operations within a fume hood or a balance enclosure with appropriate exhaust ventilation. Avoid generating dust.
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, especially with strong acids or bases.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Do not eat, drink, or smoke in the laboratory.
Storage Protocol
Store the compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.[4] Based on the reactivity profile of similar benzoic acids, store away from strong oxidizing agents and strong bases to prevent potentially vigorous or exothermic reactions.[4][5]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
The following protocols are based on standard practice for acidic, irritating chemical compounds.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4]
Caption: Decision-making workflow for emergency first aid.
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the creation of dust.[6]
-
Collect: Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe dry.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[6]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. Do not dispose of this material down the drain or into the environment.[6] The industrial production of benzoic acid can generate waste streams that impact aquatic quality, underscoring the importance of proper disposal for all its derivatives.[7]
References
-
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Available at: [Link]
-
Al-dhubabian, R., Al-Gheethi, A., & Radin Mohamed, R. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available at: [Link]
-
PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. Available at: [Link]
-
ResearchGate. (2013, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Available at: [Link]
-
PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. Available at: [Link]
-
European Commission. (2002, September 17). Opinion on Benzoic acid and its salts. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Strategic Use of 5-Amino-3-bromo-2-methylbenzoic Acid in Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive framework for medicinal chemists and drug development professionals on the strategic utilization of 5-Amino-3-bromo-2-methylbenzoic acid as a versatile scaffold in Structure-Activity Relationship (SAR) studies. We will explore the inherent chemical functionalities of this building block, detailing robust, field-proven protocols for its modification via amide coupling and Suzuki reactions. The causality behind experimental choices, the influence of the substitution pattern on reactivity, and the logical progression of an SAR campaign are elucidated to provide a self-validating system for lead optimization.
Introduction: The Strategic Value of the 5-Amino-3-bromo-2-methylbenzoic Acid Scaffold
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a lead optimization campaign. Anthranilic acid and its analogs are recognized as "privileged" pharmacophores, frequently appearing in molecules designed to manage a wide range of diseases, from inflammatory conditions to cancer.[1][2] The title compound, 5-Amino-3-bromo-2-methylbenzoic acid, is a particularly valuable building block for several strategic reasons:
-
Orthogonal Functional Handles: It possesses three distinct, synthetically accessible modification points: a carboxylic acid, an aromatic amine, and an aryl bromide. This orthogonality allows for the systematic and independent exploration of chemical space around the core.
-
Vectorial Diversity: The amine (position 5) and the bromide (position 3) are positioned to project substituents into different spatial vectors relative to the core, which is essential for probing the topology of a target's binding pocket.
-
Modulation of Physicochemical Properties: The ortho-methyl group introduces a subtle steric influence known as the "ortho-effect."[3][4][5] This effect can force the carboxyl group out of the plane of the aromatic ring, altering its acidity and interaction potential compared to its non-methylated counterpart. This fixed conformation can be advantageous for locking in a bioactive conformation.
-
Established Bioactivity: Derivatives of substituted benzoic and anthranilic acids have a long history of biological relevance, including anti-inflammatory and anti-sickling properties, providing a strong rationale for their use in new discovery programs.[6][7][8][9][10]
This document will guide the researcher through the practical application of this scaffold, transforming it from a catalog chemical into a powerful tool for generating insightful SAR data.
Core Synthetic Strategies & Mechanistic Considerations
The power of the 5-Amino-3-bromo-2-methylbenzoic acid scaffold lies in its amenability to two of the most robust and widely used reactions in medicinal chemistry: amide bond formation and palladium-catalyzed cross-coupling.
Workflow Overview: A Dual-Axis SAR Exploration
A typical SAR campaign utilizing this scaffold involves a two-pronged approach. First, a library of amides is generated by coupling various amines to the carboxylic acid. Second, selected amides from this initial library are further diversified by performing a Suzuki coupling at the aryl bromide position. This workflow allows for a comprehensive exploration of the target's binding site.
Caption: Dual-axis SAR exploration workflow.
Experimental Protocols
Protocol 1: Amide Library Synthesis via HATU-Mediated Coupling
Rationale: The amine at position 5 is electron-donating, which can slightly reduce the electrophilicity of the carboxylic acid. More importantly, the ortho-methyl group introduces steric hindrance. Standard carbodiimide reagents like EDC can be sluggish with sterically hindered or electron-deficient substrates.[11] Therefore, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, which forms a reactive O-acylisourea intermediate that readily couples even with challenging substrates.[12]
Materials:
-
5-Amino-3-bromo-2-methylbenzoic acid
-
Amine of choice (e.g., benzylamine, morpholine, aniline derivatives) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Amino-3-bromo-2-methylbenzoic acid (1.0 eq, e.g., 230 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DMF (e.g., 5 mL).
-
Reagent Addition: Add the amine of choice (1.1 mmol), followed by HATU (418 mg, 1.1 mmol).
-
Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (523 µL, 3.0 mmol) dropwise. The bulky, non-nucleophilic nature of DIPEA minimizes side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc (25 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired amide.
Caption: HATU-mediated amide coupling mechanism.
Protocol 2: Suzuki Cross-Coupling for Aryl Diversification
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with exceptional functional group tolerance, making it ideal for late-stage diversification in medicinal chemistry.[13][14] The C-Br bond at position 3 is well-suited for this reaction. We select a catalyst system known for its efficiency with aryl bromides, Pd(PPh₃)₄, and a standard base, Na₂CO₃. The choice of a dioxane/water solvent system is common and effective for solubilizing both the organic and inorganic reagents.
Materials:
-
Amide derivative from Protocol 1 (1.0 equivalent)
-
Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling N₂ or Ar through it for at least 30 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction Setup: In a Schlenk flask, combine the bromo-amide starting material (1.0 eq), the arylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours). The disappearance of the starting aryl bromide is a key indicator.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with EtOAc (25 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative SAR Data & Interpretation
To demonstrate the application of these protocols in a real-world context, we present a hypothetical SAR study targeting a protein kinase. A primary library was synthesized using Protocol 1, followed by a focused Suzuki library using Protocol 2 on the most promising amide.
Table 1: SAR of Primary Amide Library (R¹ Substituents)
| Compound | R¹ Group | Yield (%) | Kinase IC₅₀ (nM) |
| 1a | Benzyl | 85 | 850 |
| 1b | 4-Fluorobenzyl | 82 | 425 |
| 1c | Cyclohexylmethyl | 88 | >10,000 |
| 1d | Morpholin-4-ylethyl | 75 | 1,200 |
| 1e | 3-Methoxyphenyl | 78 | 95 |
Interpretation:
-
Aromatic R¹ groups (1a, 1b, 1e) are preferred over aliphatic ones (1c, 1d), suggesting a potential π-stacking interaction in the binding pocket.
-
The introduction of a fluorine atom (1b vs 1a) doubles the potency, possibly due to a favorable halogen bond or altered electronics.
-
The meta-methoxy substitution on the phenyl ring (1e) provides a significant boost in potency, indicating a hydrogen bond acceptor may be optimal in this region of the pocket. Compound 1e is selected as the lead for further optimization.
Table 2: SAR of Focused Suzuki Library (R² Substituents on Lead Amide 1e)
| Compound | R² Group (at C3) | Yield (%) | Kinase IC₅₀ (nM) |
| 2a | Phenyl | 72 | 110 |
| 2b | 4-Pyridyl | 65 | 35 |
| 2c | 3-Thienyl | 68 | 88 |
| 2d | 4-Methylphenyl | 75 | 98 |
Interpretation:
-
Replacing the bromine with a phenyl group (2a) does not improve activity over the parent bromo-compound (1e), suggesting this space is sensitive to substitution.
-
Introducing a basic nitrogen in the form of a 4-pyridyl ring (2b) leads to a threefold increase in potency. This is a classic medicinal chemistry strategy to engage with a donor/acceptor residue (e.g., Asp, Glu, or backbone carbonyl) in the active site.
-
Other aromatic systems (2c, 2d) do not offer an advantage over the simple phenyl ring.
Conclusion of SAR Study: The SAR campaign suggests that an optimal compound would feature a hydrogen bond-accepting group at the R¹ position (like in 1e ) and a basic nitrogen-containing heterocycle at the R² position (like in 2b ). This data-driven insight allows for the rational design of a highly potent lead candidate.
Conclusion
5-Amino-3-bromo-2-methylbenzoic acid represents a high-value scaffold for systematic SAR exploration. Its orthogonal functional handles, when addressed with robust and reliable synthetic methods like HATU-mediated amidation and Suzuki-Miyaura cross-coupling, provide a powerful platform for lead optimization. By carefully selecting diversification elements based on iterative biological screening, researchers can efficiently navigate chemical space and identify key structure-activity relationships, accelerating the journey from hit to candidate.
References
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). ResearchGate. Available at: [Link]
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. Available at: [Link]
-
Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Available at: [Link]
-
Substituted heteroaromatic anthranilic acids with antiinflammatory activity. (1975). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (2011). International Journal of Drug Development and Research. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2010). Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimization studies of an amide coupling reaction with anilines. (2020). ResearchGate. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). MedCrave. Available at: [Link]
-
Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?. (2015). Quora. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. Available at: [Link]
-
How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. (2022). YouTube. Available at: [Link]
-
How does ortho-effect work in benzoic acids? (video). (n.d.). Khan Academy. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Chitkara University. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. (2021). PMC. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. Available at: [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2018). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. research.uees.edu.ec [research.uees.edu.ec]
- 8. iomcworld.com [iomcworld.com]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
Versatile Synthetic Pathways to Novel Heterocycles from 5-Amino-3-bromo-2-methylbenzoic Acid: Application Notes and Protocols
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds, utilizing the versatile building block, 5-Amino-3-bromo-2-methylbenzoic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into the strategic preparation of quinazolinones, benzodiazepines, and acridones. The protocols are presented with a focus on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Visual aids, including reaction mechanisms and workflow diagrams, are provided to enhance understanding.
Introduction
5-Amino-3-bromo-2-methylbenzoic acid is a trifunctional anthranilic acid derivative poised as a valuable scaffold in the synthesis of diverse heterocyclic systems. The strategic placement of an amino group, a carboxylic acid, and a bromine atom, along with a methyl group, offers multiple reactive handles for constructing complex molecular architectures. The amino and carboxylic acid moieties are quintessential for the formation of fused six- and seven-membered nitrogen-containing heterocycles, while the bromine atom provides a site for further functionalization, for instance, through cross-coupling reactions. The methyl group can influence the reactivity and solubility of the resulting compounds. This guide explores the synthetic utility of this compound in the preparation of quinazolinones, benzodiazepines, and acridones, classes of heterocycles renowned for their broad spectrum of biological activities.
Part 1: Synthesis of Substituted Quinazolinones
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolinones from 5-Amino-3-bromo-2-methylbenzoic acid typically proceeds through a two-step sequence involving the initial formation of a benzoxazinone intermediate, followed by its reaction with an appropriate amine.
Protocol: Synthesis of 8-Bromo-6-methyl-2-substituted-4H-benzo[d][1][2]oxazin-4-one
The formation of the benzoxazinone ring is a crucial first step. This is typically achieved by reacting the anthranilic acid with an acid anhydride or acyl chloride. Acetic anhydride is commonly used to introduce a methyl group at the 2-position.
Experimental Protocol:
A mixture of 5-Amino-3-bromo-2-methylbenzoic acid and acetic anhydride is heated to form the benzoxazinone intermediate.
-
Reaction Scheme:
Caption: Synthesis of the benzoxazinone intermediate.
-
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Amino-3-bromo-2-methylbenzoic acid | 206548-13-2 | 230.06 | 10 | 2.30 g |
| Acetic Anhydride | 108-24-7 | 102.09 | - | 15 mL |
-
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Amino-3-bromo-2-methylbenzoic acid (2.30 g, 10 mmol).
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 8-bromo-2,6-dimethyl-4H-benzo[d][1]oxazin-4-one.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol: Synthesis of 8-Bromo-6-methyl-2-substituted-quinazolin-4(3H)-ones
The benzoxazinone intermediate is a versatile precursor that can react with various amines to yield a library of substituted quinazolinones.
Experimental Protocol:
The benzoxazinone is reacted with an amine in a suitable solvent to yield the corresponding quinazolinone.
-
Reaction Scheme:
Caption: Synthesis of substituted quinazolinones.
-
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 8-Bromo-2,6-dimethyl-4H-benzo[d][1]oxazin-4-one | - | 268.09 | 5 | 1.34 g |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 6 | 0.56 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 20 mL |
-
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve 8-bromo-2,6-dimethyl-4H-benzo[d][1]oxazin-4-one (1.34 g, 5 mmol) in glacial acetic acid (20 mL).
-
Add the primary amine (e.g., aniline, 0.56 g, 6 mmol).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Part 2: Synthesis of Substituted 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis from anthranilic acids typically involves reaction with an α-amino acid or its derivative, followed by cyclization.
Experimental Protocol:
A one-pot synthesis of 7-bromo-9-methyl-1,4-benzodiazepin-5-ones can be achieved by reacting 5-Amino-3-bromo-2-methylbenzoic acid with an α-amino acid ester hydrochloride in the presence of a coupling agent and subsequent cyclization.
-
Reaction Scheme:
Caption: One-pot synthesis of a 1,4-benzodiazepine derivative.
-
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Amino-3-bromo-2-methylbenzoic acid | 206548-13-2 | 230.06 | 5 | 1.15 g |
| Glycine ethyl ester hydrochloride | 623-33-6 | 139.58 | 6 | 0.84 g |
| EDC hydrochloride | 25952-53-8 | 191.70 | 7.5 | 1.44 g |
| HOBt | 2592-95-2 | 135.12 | 7.5 | 1.01 g |
| Triethylamine | 121-44-8 | 101.19 | 15 | 2.1 mL |
| DMF (anhydrous) | 68-12-2 | 73.09 | - | 25 mL |
-
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-Amino-3-bromo-2-methylbenzoic acid (1.15 g, 5 mmol), glycine ethyl ester hydrochloride (0.84 g, 6 mmol), and HOBt (1.01 g, 7.5 mmol) in anhydrous DMF (25 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) dropwise.
-
Add EDC hydrochloride (1.44 g, 7.5 mmol) portion-wise and stir the mixture at 0 °C for 30 minutes, then at room temperature overnight.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours to effect cyclization.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-9-methyl-3,4-dihydro-1H-benzo[e][2]diazepin-5(2H)-one.
-
Part 3: Synthesis of Substituted Acridones
Acridones are a class of polycyclic aromatic compounds with significant biological activities. Their synthesis from 5-Amino-3-bromo-2-methylbenzoic acid requires a preliminary N-arylation step, followed by an intramolecular cyclization.
Protocol: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Experimental Protocol:
This protocol describes the coupling of 5-Amino-3-bromo-2-methylbenzoic acid with an aryl halide. The carboxylic acid may need to be protected as an ester for this reaction.
-
Reaction Scheme:
Caption: Buchwald-Hartwig amination for N-arylation.
-
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 5-amino-3-bromo-2-methylbenzoate | - | 244.09 | 2 | 0.49 g |
| Aryl bromide (e.g., Bromobenzene) | 108-86-1 | 157.01 | 2.4 | 0.38 g |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 (1 mol%) | 18 mg |
| XPhos | 564483-18-7 | 476.65 | 0.08 (4 mol%) | 38 mg |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 2.8 | 0.27 g |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 10 mL |
-
Step-by-Step Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine methyl 5-amino-3-bromo-2-methylbenzoate (0.49 g, 2 mmol), aryl bromide (0.38 g, 2.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (0.27 g, 2.8 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
-
Protocol: Intramolecular Friedel-Crafts Acylation to Acridone
The N-arylated anthranilic acid (or its ester) can then undergo an intramolecular Friedel-Crafts acylation to form the acridone core. This cyclization is typically promoted by a strong acid.
Experimental Protocol:
The N-arylated intermediate is cyclized using a dehydrating acid catalyst.
-
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation to form the acridone.
-
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-(Arylamino)-3-bromo-2-methylbenzoic acid | - | - | 1 | - |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | - | ~10 g |
-
Step-by-Step Procedure:
-
In a round-bottom flask, heat polyphosphoric acid (~10 g) to 100 °C.
-
Add the N-arylated anthranilic acid (1 mmol) to the hot PPA with stirring.
-
Increase the temperature to 140-160 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to about 80 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Collect the precipitated acridone by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
Conclusion
5-Amino-3-bromo-2-methylbenzoic acid has been demonstrated to be a highly versatile and valuable starting material for the synthesis of a range of important heterocyclic scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinazolinones, benzodiazepines, and acridones. The strategic functionalization of this starting material opens avenues for the development of new chemical entities with potential therapeutic applications.
References
-
Osarumwense, P.O., Edema, M.O., & Usifoh, C.O. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][1] –Oxazin-4- One. International Journal of Scientific & Technology Research, 6(10), 134-138.
- El-Gendy, M. A., & El-Ansary, A. K. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity, 18(11), e2100523.
- Tayde, P. S., & Shaikh, A. A. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
- Thomas, A. W., & Ley, S. V. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)O, C(aryl)N, and C(aryl)S Bond Formation.
- Surry, D. S., & Buchwald, S. L. (2008).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
Troubleshooting & Optimization
Minimizing steric hindrance of 2-methyl group in benzoic acid derivatives
Technical Support Center: Steric Management of 2-Methylbenzoic Acid Derivatives
Ticket ID: #ORTHO-2-METHYL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry & SAR Division
Executive Summary: The "Ortho-Effect" Paradox
Welcome to the technical support hub for 2-methylbenzoic acid (o-toluic acid) derivatives. You are likely here because the 2-methyl group is acting as a "gatekeeper"—blocking standard synthetic pathways (steric hindrance) or forcing your molecule into unexpected 3D conformations (steric inhibition of resonance).
This guide does not merely list reagents; it provides a logic-based troubleshooting framework to mitigate steric penalties during synthesis and exploit conformational constraints in drug design.
Module 1: Synthetic Troubleshooting (Amidation & Esterification)
User Query: "Standard coupling reagents (EDC/HOBt, HBTU) are yielding <10% product. The amine is nucleophilic, so I suspect the 2-methyl group is blocking the active ester."
Root Cause Analysis: Standard reagents form bulky active esters (e.g., OBt or OAt esters). When a 2-methyl group is present, it creates a "picket fence" around the carbonyl carbon. A bulky nucleophile simply cannot access the electrophilic center of a bulky active ester due to severe non-bonded interactions in the tetrahedral intermediate.
Troubleshooting Protocol:
Solution A: The "Small Leaving Group" Strategy (Acyl Fluorides)
Switch to Acyl Fluorides . Unlike bulky O-acylisoureas, the fluorine atom is small (van der Waals radius ~1.47 Å), minimizing steric crowding in the transition state. The C-F bond is strong, providing stability, yet highly activated toward amines.[1]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Protocol:
-
Dissolve 2-methylbenzoic acid derivative (1.0 equiv) in DCM.
-
Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).
-
Critical Step: Stir for 30 mins to ensure acyl fluoride formation (monitor via TLC/LCMS; look for shift in retention time).
-
Why it works: The small size of the fluoride allows the amine to approach the carbonyl carbon despite the ortho-methyl blockade.
-
Solution B: The "Neutral Activation" Strategy (Ghosez’s Reagent)
If your substrate is acid-sensitive or extremely hindered (e.g., 2,6-dimethyl), use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.
-
Protocol:
-
Dissolve acid in dry DCM.
-
Add Ghosez’s reagent (1.2 equiv) at 0°C -> RT.
-
Stir 1-2 hours. Solvent can be removed to isolate crude acid chloride, or react in situ with amine/alcohol and mild base.
-
Causality: Acid chlorides are the least sterically demanding electrophiles (Cl is smaller than OBt), and this reagent avoids the harsh conditions of SOCl₂.
-
Solution C: The "Inverse Attack" Strategy (For Esters)
User Query: "I cannot esterify my 2-methylbenzoic acid with a secondary alcohol."
Fix: Stop trying to attack the hindered carbonyl. Instead, make the carboxylate the nucleophile.
-
Method: Alkylation of Carboxylate.
-
Reagents: Cs₂CO₃ + Alkyl Halide (if available) in DMF.
-
Logic: The reaction center is now on the alkyl halide, not the hindered benzoate carbonyl. The 2-methyl group is far removed from the transition state.
Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)
User Query: "My Suzuki coupling with 2-methylphenylboronic acid is stalling. I see homocoupling or deboronation."
Root Cause Analysis: The rate-limiting step for hindered biaryls is often transmetalation . The bulky 2-methyl group prevents the boronate from approaching the Palladium center effectively. Furthermore, reductive elimination of sterically congested biaryls requires a catalyst that can "squeeze" the two rings together.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | These Buchwald ligands are electron-rich (facilitating oxidative addition) and bulky. Counter-intuitively, their bulk promotes reductive elimination by sterically crowding the Pd center, forcing the product out. |
| Pre-catalyst | Pd-G3/G4 Buchwald | Ensures 100% active monolithic Pd(0) species is generated instantly, preventing Pd-black formation which is common with slow reactions. |
| Base | K₃PO₄ or Ba(OH)₂ | Stronger bases (hydroxides/phosphates) accelerate the formation of the reactive boronate species (hydroxyboronate) necessary for transmetalation. |
| Solvent | Toluene/Water (10:1) | The biphasic system with water is crucial for the solubility of the inorganic base and the speciation of the boronic acid. |
Module 3: Drug Design & Conformational Control
User Query: "The 2-methyl analog is less potent than the unsubstituted parent. Why?"
Technical Insight: The 2-methyl group introduces A(1,3) strain (allylic strain). To relieve this steric clash with the carbonyl oxygen (or ipso-carbon of the adjacent ring), the carboxylic acid/amide group twists out of the plane of the phenyl ring.
-
Consequence 1 (Electronic): Resonance is broken. The carbonyl is no longer conjugated with the aromatic ring. This changes the pKa (making the acid stronger) and the electron density of the carbonyl oxygen (weaker H-bond acceptor).
-
Consequence 2 (Structural): The molecule adopts a non-planar, twisted conformation. If the binding pocket requires a planar ligand (e.g., intercalation or narrow cleft), the 2-methyl analog will suffer a massive entropic penalty to flatten out, or simply fail to bind.
Design Strategy:
-
If Planarity is Required: Replace Methyl with Fluorine (Bioisostere). Radius of F (1.47 Å) is much smaller than Me (2.0 Å) and allows planarity while blocking metabolism.
-
If Twist is Desired (Atropisomerism): Use the 2-methyl group to lock the bioactive conformation. If the protein pocket is hydrophobic and twisted, the 2-methyl group pre-organizes the ligand, reducing the entropic cost of binding.
Visual Troubleshooting Workflows
Figure 1: Decision Matrix for Hindered Amide Coupling
Caption: A logic flow for selecting the optimal coupling strategy based on steric severity and substrate sensitivity.
Figure 2: Suzuki-Miyaura Optimization Loop
Caption: Cycle for optimizing cross-coupling of ortho-substituted benzoates, focusing on ligand and base selection.
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society. Link
-
Ghosez, L., et al. (1969). "Synthesis of Acyl Chlorides from Carboxylic Acids and 1-Chloro-N,N,2-trimethyl-1-propenylamine." Angewandte Chemie International Edition. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link
-
Inanaga, J., et al. (1979).[4][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Esterification)." Bulletin of the Chemical Society of Japan. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature. Link
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Chemoselectivity of amino vs carboxylic acid in 5-Amino-3-bromo-2-methylbenzoic acid
The following technical guide is structured as a specialized support center for researchers working with 5-Amino-3-bromo-2-methylbenzoic acid . It moves beyond standard textbook definitions to address the specific steric and electronic anomalies introduced by the ortho-methyl and meta-bromo substituents.
Current Status: Operational Subject: 5-Amino-3-bromo-2-methylbenzoic acid (CAS: Derivative Specific) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The "Push-Pull" & "Ortho-Twist"
Before attempting any functionalization, you must understand the two dominant forces governing this molecule's reactivity.[1] Failure to account for these will result in low yields or polymerization.[1]
-
The Ortho-Twist (Steric Blockade): The methyl group at position 2 is ortho to the carboxylic acid.[1] This creates significant steric hindrance, forcing the carboxyl group out of planarity with the benzene ring.[2][3][4][5]
-
Consequence: Standard nucleophilic attacks on the carbonyl (e.g., mild esterifications, amide couplings) will be sluggish.
-
-
The Electronic Push-Pull (Deactivated Aniline): The amine at position 5 is electronically conflicted. It is para to the electron-donating methyl (activating), but meta to the electron-withdrawing bromine and carboxylic acid (deactivating).[1]
Interactive Troubleshooting Modules
Module A: The Carboxylic Acid Interface (C-Terminus)
Focus: Esterification and Amide Coupling
Q: I am trying to couple an amine to the carboxylic acid using EDC/NHS, but I am seeing significant oligomerization/polymerization. Why? A: You are attempting a "Head-to-Tail" polymerization.[1] Because your substrate contains both a nucleophile (-NH2) and an electrophile (-COOH), adding a coupling agent like EDC activates the carboxylic acid, which is then attacked by the amine of a neighboring molecule.
-
The Fix: You must protect the 5-amino group (e.g., N-Boc or N-Fmoc) before attempting carbodiimide coupling.[1]
Q: My Fischer Esterification (MeOH/H2SO4) is taking 48+ hours and still not complete. Is the catalyst dead? A: No, the chemistry is fighting the "Ortho-Effect." The 2-methyl group sterically shields the carbonyl carbon from the methanol attack.
-
The Fix: Increase the reaction temperature to reflux (65°C for MeOH) and extend time. Alternatively, switch to Thionyl Chloride (SOCl2) in Methanol .[1] The formation of the transient acid chloride is more aggressive and overcomes the steric hindrance better than the protonated carbonyl.
Q: Can I make the Acid Chloride (COCl) directly? A: Yes, but proceed with caution.[1] Using SOCl2 or Oxalyl Chloride on the free amino-acid will protonate the amine (forming the HCl salt), which protects it. However, upon workup or exposure to base, the free amine can attack the highly reactive acid chloride, leading to self-polymerization.
-
Recommendation: Convert to the methyl ester first, or protect the amine before making the acid chloride.
Module B: The Amine Interface (N-Terminus)
Focus: Acylation, Alkylation, and Protection[6]
Q: I tried to N-acetylate using Acetic Anhydride in DCM, but the yield is <30%. A: The amine is deactivated and the zwitterion is insoluble. In non-polar solvents like DCM, the molecule likely exists as a zwitterionic salt (COO- / NH3+), making the amine non-nucleophilic. Furthermore, the meta-Br and meta-COOH pull electron density away.[1]
-
The Fix: Use a biphasic system (Schotten-Baumann conditions) or a polar solvent (DMF/THF) with a base (Et3N or Pyridine) to ensure the amine is deprotonated (-NH2) and reactive.[1] Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to boost the electrophilicity of the anhydride.
Q: How do I selectively protect the Amine without touching the Acid? A: Use Boc-Anhydride (Boc2O) in aqueous NaOH/Dioxane. The base ionizes the acid to the carboxylate (COO-), which is a poor nucleophile toward Boc2O compared to the amine. The carboxylate also solubilizes the molecule in the aqueous phase.
Visualizing the Reactivity Landscape
The following diagram maps the steric and electronic vectors you must navigate.
Caption: Decision tree for overcoming steric (ortho-methyl) and electronic (zwitterionic) barriers in 5-Amino-3-bromo-2-methylbenzoic acid.
Validated Experimental Protocols
Protocol A: Selective Methyl Esterification (Overcoming Steric Hindrance)
This protocol utilizes the basicity of the amine to protect itself (as NH3+) while forcing the sterically hindered acid to esterify.
Reagents:
Step-by-Step:
-
Setup: Chill anhydrous methanol to 0°C in a round-bottom flask under Nitrogen.
-
Activation: Add SOCl2 dropwise.[1] Caution: Exothermic.[1] Generates HCl gas.[1] Stir for 15 mins to generate HCl/MeCl active species.
-
Addition: Add the solid 5-Amino-3-bromo-2-methylbenzoic acid in one portion.
-
Reflux: Heat the reaction to reflux (65°C). The 2-methyl group makes this slow; run for 16–24 hours .[1]
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (zwitterion) stays at the baseline; the ester moves to Rf ~0.4–0.6.
-
Workup:
Protocol B: Selective N-Boc Protection
This protocol uses the "Schotten-Baumann" concept to solubilize the hindered acid while reacting the amine.
Reagents:
-
Substrate: 1.0 eq
-
NaOH (1M aqueous): 2.2 eq[1]
-
Dioxane: Equal volume to NaOH solution
-
Boc-Anhydride (Boc2O): 1.2 eq[1]
Step-by-Step:
-
Solubilization: Dissolve the amino acid in 1M NaOH and Dioxane (1:1 v/v). Ensure pH is >10. The solution should become clear as the carboxylate forms.
-
Addition: Add Boc2O (dissolved in a minimal amount of dioxane) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup:
Quantitative Data: Reactivity Comparison
| Reaction Type | Reagent System | Expected Yield | Primary Challenge |
| Esterification | MeOH / H2SO4 (Reflux) | 60-70% | Slow kinetics due to 2-Methyl steric hindrance.[1] |
| Esterification | MeOH / SOCl2 (Reflux) | 85-95% | Overcomes steric hindrance via highly reactive intermediate.[1] |
| Amide Coupling | EDC / NHS (Direct) | <10% | Polymerization (Self-reaction of NH2 and COOH).[1] |
| N-Acylation | Ac2O / DCM | <30% | Low solubility of zwitterion; weak nucleophilicity.[1] |
| N-Acylation | Ac2O / NaOH (aq) | 80-90% | Solubilizes substrate; selective for amine over carboxylate.[1] |
References
-
Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1936).[1] The dissociation constants of the mono-substituted benzoic acids. Journal of the Chemical Society, 644-649.[1]
-
Chemoselective Esterification: Hashemi, M. M., et al. (2004).[1] Selective esterification of dicarboxylic acids and amino acids using thionyl chloride in methanol.[1] Indian Journal of Chemistry, 43B, 2405.[1] [1]
-
Steric Inhibition of Resonance: Wepster, B. M. (1958).[1] Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156.[1] (Foundational text on the twisting of ortho-substituted benzoates).
-
Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Boc/Ester stability). [1]
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 5-Amino-3-bromo-2-methylbenzoic Acid
Introduction: The Stability Paradox
You are likely working with 5-Amino-3-bromo-2-methylbenzoic acid (or a close structural analog) as a scaffold for kinase inhibitors or protein degraders. This molecule presents a classic purification paradox:
-
The Amine: Electron-rich and prone to oxidation (browning) upon air exposure.
-
The Acid: Provides solubility in base but complicates chromatography due to streaking.
-
The Halogen (Bromine): A heavy atom that increases lipophilicity but introduces potential dehalogenation side-reactions if handled aggressively.
This guide treats the purification not as a "recipe" but as a logic gate system . You must diagnose the impurity profile before selecting the module.
Part 1: Initial Triage & Diagnostics
Before consuming your sample, perform a visual and solubility check.
| Symptom | Likely Culprit | Recommended Protocol |
| Dark Brown/Black Color | Oxidation products (azo/quinone species) | Protocol A (Charcoal + Recryst) |
| High Ash Content / Grey Residue | Residual metals (Sn, Fe, Pd) from reduction | Protocol C (Chelation) |
| "Sticky" NMR Baseline | Regioisomers or unreacted nitro-precursors | Protocol B (Acid-Base Swing) |
| Melting Point Depression (>5°C) | Solvent inclusion or wet salt | Vacuum dry @ 45°C w/ |
Part 2: Troubleshooting Modules (FAQs)
Q1: "My sample is turning brown on the bench. Is it degrading?"
Diagnosis: This is typical aniline oxidation. The amino group at position 5 is electron-donating, making the ring susceptible to air oxidation, forming colored impurities even at ppm levels. The Fix: You need to break the oxidation cycle and remove the chromophores.
Protocol A: Oxidative Scrubbing & Recrystallization
-
Principle: Activated carbon has a high affinity for planar, conjugated aromatic impurities (color bodies). Bisulfite prevents further oxidation during the process.
-
Steps:
-
Dissolve crude solid in Ethanol/Water (3:1) at reflux.
-
Add 10-20 wt% Activated Carbon and 1 wt% Sodium Bisulfite (antioxidant).
-
Reflux for 15 minutes. Do not prolong.
-
Filter hot through a Celite pad (pre-warmed to prevent crashing out).
-
Cool filtrate slowly to 4°C.
-
Collect crystals.
-
Q2: "I see small impurity peaks in the aromatic region that won't wash away."
Diagnosis: These are likely non-acidic impurities (starting materials like nitrotoluenes) or regioisomers. The Fix: Exploit the amphoteric nature of the molecule.
Protocol B: The Acid-Base "Swing" (The Workhorse)
-
Principle: 5-Amino-3-bromo-2-methylbenzoic acid is amphoteric but predominantly acidic (pKa COOH
3.5–4.0).-
High pH (>10): Soluble as carboxylate (
). -
Low pH (<1): Soluble as anilinium salt (
). -
Isoelectric Point (pH 3–5): Insoluble zwitterion/free acid.
-
-
Logic: We dissolve in base to leave non-acids behind, then precipitate at the precise pH where solubility is lowest.
Workflow Diagram (Protocol B):
Caption: The Acid-Base "Swing" isolates the product based on its specific pKa profile, removing non-acidic organic contaminants.
Q3: "My product has high metal residue (Sn/Fe) from the nitro-reduction step."
Diagnosis: Commercial synthesis often uses Tin(II) Chloride or Iron/Acid to reduce the nitro precursor. These metals coordinate strongly to the amine and carboxylate, resisting standard washes.
Protocol C: Chelation Wash
-
The Trap: Standard extraction often fails because Tin forms sticky hydroxides at neutral pH.
-
The Fix: Use Fluoride or EDTA to sequester the metal.
-
Steps:
-
Dissolve crude in Ethyl Acetate.
-
Wash 3x with 1M Potassium Fluoride (KF) aqueous solution.[1]
-
Mechanism: Fluoride forms insoluble
or stable soluble complexes, breaking the N-Sn bond.
-
-
Filter any solids (often tin fluorides) through Celite.[1][2]
-
Wash organic layer with Brine, dry over
, and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Part 3: Critical Data & Solubilities
Use this table to design your solvent systems. Note: Values are estimated based on structural analogs (anthranilic acid derivatives) and standard chemical principles.
| Solvent | Solubility (Cold) | Solubility (Hot) | Application |
| Water (pH 7) | Insoluble | Slightly Soluble | Anti-solvent |
| 1M NaOH | Very Soluble | Very Soluble | Extraction (Load) |
| 1M HCl | Soluble (as HCl salt) | Soluble | Avoid for precipitation |
| Ethanol | Moderate | Soluble | Recrystallization |
| Ethyl Acetate | Soluble | Very Soluble | Extraction (Organic phase) |
| DCM | Moderate | Soluble | Extraction (Alternative) |
Part 4: Decision Logic (Troubleshooting Tree)
Use this flow to determine your next move in the lab.
Caption: Step-by-step logic to determine the necessary purification module based on impurity phenotype.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amino acid recrystallization and decolorization).
-
BenchChem. (2025).[1][3][4] Technical Support Center: Purification of Halogenated Aniline Compounds. (Specifics on removing oxidation impurities from halogenated anilines).
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. (Protocols for KF and Celite tin removal).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard pKa and solubility data for benzoic acid derivatives).
Sources
Safety Operating Guide
5-Amino-3-bromo-2-methylbenzoic acid proper disposal procedures
Executive Summary: The "Zero-Ambiguity" Disposal Protocol
Immediate Action Required:
-
DO NOT dispose of this compound down the drain.[1]
-
DO NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol) if possible, as this increases the volume of higher-cost halogenated waste.[2][1]
-
DO segregate as Solid Halogenated Waste or Liquid Halogenated Waste .
This guide defines the disposal and handling architecture for 5-Amino-3-bromo-2-methylbenzoic acid (CAS: 205448-66-4 / 1000342-11-9 isomer variants).[2][1] As a halogenated aromatic amino acid, this compound presents specific challenges regarding incineration byproducts (HBr) and nitrogen oxides (NOx).[1] The protocols below ensure compliance with RCRA (USA) and global EHS standards while protecting laboratory infrastructure.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactive potential.[1] This compound is amphoteric (contains both acidic and basic groups) and halogenated.[1]
| Property | Specification | Critical Disposal Implication |
| Chemical Structure | C₈H₈BrNO₂ | Contains Bromine .[2][1][3] Must go to halogenated streams to prevent corrosion of standard incinerators.[1] |
| Physical State | Solid (Powder) | Dust hazard.[1][4] High surface area increases reactivity if mixed improperly.[1] |
| Acidity/Basicity | Amphoteric | Zwitterionic potential.[1] Compatible with most organic waste streams but avoid strong oxidizers .[2][1] |
| Hazards (GHS) | H315, H319, H335 | Irritant.[2][1] Double-bagging required to prevent respiratory exposure during waste transfer.[2][1] |
| Reactivity | Stable | No risk of spontaneous polymerization or peroxide formation.[1] |
Causality of Classification: The presence of the bromine atom is the deciding factor. When incinerated at standard temperatures (<850°C), brominated compounds can release Hydrogen Bromide (HBr) and potentially brominated dioxins.[1] Therefore, this waste must be routed to facilities equipped with alkaline scrubbers and high-temperature afterburners.[2][1]
Waste Segregation Protocol
The most common error in research labs is mixing halogenated solids with general trash or general organic waste.[1] This section details the correct segregation workflow.
A. Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard/chemical waste bag.
-
Labeling: Must read "Hazardous Waste - Solid - Halogenated." [2][1]
-
Constituents: 5-Amino-3-bromo-2-methylbenzoic acid, contaminated weigh boats, gloves, and paper towels.[2][1]
B. Liquid Waste (Mother Liquors/Solutions)[2]
-
Scenario: You have dissolved the compound in DMSO, Methanol, or Ethyl Acetate.[2][1]
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved solute (the bromo-benzoic acid) renders the entire mixture "Halogenated" for disposal purposes.[2][1]
C. Aqueous Waste (Extraction Layers)[1]
-
Action: Check pH. If neutral (pH 5-9) and trace organic content is minimal, some jurisdictions allow drain disposal, BUT for brominated aromatics, the best practice is Aqueous Waste for Destruction .[2][1]
-
Reasoning: Many municipal water treatment plants cannot degrade halogenated aromatics efficiently, leading to environmental persistence.[1]
Visualization: Decision Logic for Waste Segregation
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Logic flow for segregating 5-Amino-3-bromo-2-methylbenzoic acid waste streams to ensure proper downstream incineration.
Emergency Spill Cleanup Procedure
In the event of a powder spill, respiratory protection is the priority due to the H335 (Respiratory Irritation) hazard.[1]
Step-by-Step Protocol:
-
Evacuate & PPE: Clear the immediate area. Don Safety Goggles, Lab Coat, and N95/P100 Respirator (or work in a hood).[2][1]
-
Containment: Cover the spill gently with paper towels to prevent dust generation.[1] Do not dry sweep.[2][1]
-
Wet Method: Lightly dampen the paper towels with water or a compatible solvent (ethanol) to bind the powder.[1]
-
Collection: Scoop the damp material into a sealable container.
-
Surface Decon: Wipe the surface with a mild detergent (soap and water) followed by an ethanol wipe.[1]
-
Disposal: Label the collected waste as "Spill Debris - Halogenated Solid."
Caption: Operational workflow for safely managing a solid powder spill of the target compound.
Professional Disposal (End-of-Life)
This section is for the Environmental Health & Safety (EHS) officer or waste contractor.[1]
-
Disposal Method: Rotary Kiln Incineration.[1]
-
Temperature Requirement: >1000°C (Two-second residence time).
-
Critical Control: Flue gas scrubbing is mandatory to capture Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1]
-
EPA/RCRA Code (USA):
References
-
PubChem. Compound Summary: 2-Amino-5-bromo-3-methylbenzoic acid (Isomer Analog).[2][1] National Library of Medicine.[1] [Link]
-
ECHA (European Chemicals Agency). Substance Information - Halogenated Benzoic Acids.[2][1][Link][2][1]
-
US EPA. Hazardous Waste Characteristics - A User-Friendly Reference Document.[2][1][Link][2][1]
Sources
Personal protective equipment for handling 5-Amino-3-bromo-2-methylbenzoic acid
A Comprehensive Guide to the Safe Handling of 5-Amino-3-bromo-2-methylbenzoic acid
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-3-bromo-2-methylbenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact isomer, the following protocols are synthesized from the safety data of structurally similar compounds, including its isomers and other brominated and aminated benzoic acid derivatives. This approach provides a conservative and comprehensive framework for safe laboratory operations.
Hazard Assessment and Core Principles
Based on the hazard profiles of analogous compounds, 5-Amino-3-bromo-2-methylbenzoic acid should be treated as a substance that is:
The foundational principle for handling this compound is the avoidance of direct contact and aerosol generation . All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling 5-Amino-3-bromo-2-methylbenzoic acid.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for protection against incidental contact with many organic solids.[4] For prolonged handling or in situations with a higher risk of contamination, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against airborne particulates and potential splashes.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6] |
| Body | Laboratory coat and, if necessary, a chemical-resistant apron | A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[5] |
| Respiratory | NIOSH-approved respirator | In most laboratory settings with proper engineering controls (i.e., a chemical fume hood), respiratory protection may not be necessary for handling small quantities. However, if the material is handled outside of a fume hood, if dust is generated, or if exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter is required.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Handling and Storage:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Weighing and Aliquoting: Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[2] Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4]
3.2. Spill Management:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[7] For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
3.3. Waste Disposal:
All waste containing 5-Amino-3-bromo-2-methylbenzoic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][2] Do not discharge to sewer systems.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3][4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling 5-Amino-3-bromo-2-methylbenzoic acid.
Sources
- 1. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
